4-chloro-3-methylsulfonyl-N-(6-morpholin-4-ylpyridin-3-yl)benzamide
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Overview
Description
4-Chloro-3-methylsulfonyl-N-(6-morpholin-4-ylpyridin-3-yl)benzamide is a complex organic compound characterized by its chloro, methylsulfonyl, and morpholinyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the chlorination of a suitable benzene derivative, followed by the introduction of the methylsulfonyl group. The final step involves the coupling of the morpholinyl group to the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Medicine: It could be explored for its therapeutic potential in drug development.
Industry: It may find use in the production of advanced materials or as a chemical intermediate.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets or pathways, leading to a biological response. The exact mechanism would need to be determined through detailed experimental studies.
Comparison with Similar Compounds
4-Chloro-N-methylbenzenesulfonamide
4-Chloro-3-nitrophenyl) (pyridin-4-yl)methanone
Uniqueness: 4-Chloro-3-methylsulfonyl-N-(6-morpholin-4-ylpyridin-3-yl)benzamide is unique due to its combination of chloro, methylsulfonyl, and morpholinyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-chloro-3-methylsulfonyl-N-(6-morpholin-4-ylpyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-26(23,24)15-10-12(2-4-14(15)18)17(22)20-13-3-5-16(19-11-13)21-6-8-25-9-7-21/h2-5,10-11H,6-9H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZVKJRAWROIKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CN=C(C=C2)N3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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